9-Methyl-10-phenylanthracene
Description
Significance of Polycyclic Aromatic Hydrocarbons in Advanced Organic Materials Research
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds characterized by multiple fused aromatic rings. mdpi.com Their extended π-conjugated systems endow them with remarkable electronic and optical properties, making them indispensable in the design of advanced organic materials. nih.gov PAHs are foundational to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors. nih.govrroij.com The planarity and potential for strong intermolecular interactions in PAHs like anthracene (B1667546) contribute to their stability and favorable charge transport characteristics. mdpi.com The ability to chemically modify the core structure of PAHs allows for the fine-tuning of their properties to meet the specific demands of various applications.
Importance of Anthracene Core Functionalization at 9,10-Positions for Tailored Properties
The anthracene core is most reactive at its central 9 and 10 positions. This reactivity provides a strategic avenue for introducing various functional groups to systematically alter the molecule's properties. rroij.com Functionalization at these positions can significantly impact the photoluminescence quantum yield, emission color, thermal stability, and solid-state packing of the resulting derivatives. mdpi.comrsc.org
For instance, attaching bulky substituents at the 9,10-positions can prevent the detrimental effects of aggregation-caused quenching in the solid state, which is crucial for efficient OLEDs. nih.gov The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can modulate the frontier molecular orbital (HOMO-LUMO) energy levels, thereby tuning the emission wavelength from the blue to the green spectral regions. researchgate.net This strategic modification is a powerful tool for creating materials with bespoke optoelectronic characteristics. mdpi.com
Contextualization of 9-Methyl-10-phenylanthracene within the Anthracene Derivative Landscape
This compound is an asymmetrically substituted anthracene derivative. It belongs to a class of compounds where different groups are attached at the 9 and 10 positions, distinguishing it from more commonly studied symmetrical derivatives like 9,10-diphenylanthracene (B110198) (DPA). The presence of a small alkyl group (methyl) and a larger aromatic group (phenyl) is expected to influence its molecular packing and photophysical behavior in unique ways.
The synthesis of such asymmetrically disubstituted anthracenes often involves multi-step procedures, typically starting from a monosubstituted precursor like 9-phenylanthracene (B14458) or 9-bromoanthracene (B49045). A common synthetic route is the Suzuki-Miyaura cross-coupling reaction, where a bromo-substituted anthracene is reacted with a boronic acid in the presence of a palladium catalyst. mdpi.comresearchgate.net For instance, 9-bromo-10-phenylanthracene (B179275) can be synthesized by the bromination of 9-phenylanthracene, which can then be used as an intermediate. rsc.orgchemicalbook.com
Overview of Key Research Trajectories on Substituted Anthracenes
Research on substituted anthracenes is diverse and has led to significant advancements in various fields. Key research trajectories include:
Organic Light-Emitting Diodes (OLEDs): 9,10-disubstituted anthracene derivatives are widely used as highly efficient blue light emitters and as host materials in phosphorescent OLEDs. nih.govrsc.org Their high fluorescence quantum yields and thermal stability are critical for device performance and longevity. mdpi.com
Triplet-Triplet Annihilation Upconversion (TTA-UC): Certain anthracene derivatives, particularly those with high fluorescence quantum yields, are excellent annihilators in TTA-UC systems. rsc.orgrsc.org These systems can convert low-energy light into higher-energy light, with potential applications in solar energy conversion and bioimaging.
Organic Semiconductors: The ordered packing and efficient charge transport properties of some anthracene derivatives make them suitable for use as the active semiconducting layer in OFETs. mdpi.com
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of anthracene derivatives to their local environment has been exploited in the development of chemical sensors and biological probes. rroij.com
The study of asymmetrically substituted derivatives like this compound contributes to a deeper understanding of structure-property relationships, paving the way for the rational design of new materials with enhanced functionalities.
Research Findings on 9,10-Disubstituted Anthracenes
To understand the expected characteristics of this compound, it is useful to examine data from closely related 9,10-disubstituted anthracene derivatives. The tables below summarize key photophysical and thermal properties from recent research.
Table 1: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Derivatives in Solution
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| 9,10-diphenylanthracene (DPA) | 355, 374, 394 | 409, 432 | 0.90 | Cyclohexane |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | 356, 375, 395 | 410, 433 | 0.94 | Toluene |
| 9-(4-methoxyphenyl)-10-phenylanthracene | 358, 377, 398 | 413, 436 | 0.96 | Toluene |
| 4-(10-phenylanthracen-9-yl)benzonitrile | 357, 376, 396 | 412, 435 | 0.95 | Toluene |
Table 2: Thermal and Electrochemical Properties of Selected 9,10-Disubstituted Anthracene Derivatives
| Compound | Decomposition Temp. (Td, 5% weight loss, °C) | Melting Point (Tm, °C) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| 9,10-diphenylanthracene (DPA) | 342 | 248-250 | -5.93 | -2.58 |
| 9-(4-methoxyphenyl)-10-phenylanthracene | 346 | 257-261 | -5.59 | -2.60 |
| 9-phenyl-10-(1-naphthalenyl)-anthracene | 347 | 215-218 | -5.69 | -2.70 |
The data indicate that substitutions at the 9,10-positions generally result in high fluorescence quantum yields and good thermal stability. mdpi.comrsc.org The absorption spectra are only slightly affected by the nature of the aryl substituents, while the electrochemical properties, particularly the HOMO level, can be tuned by using electron-donating (e.g., methoxy) or electron-withdrawing groups. mdpi.comresearchgate.net
Structure
3D Structure
Properties
CAS No. |
13425-08-6 |
|---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
9-methyl-10-phenylanthracene |
InChI |
InChI=1S/C21H16/c1-15-17-11-5-7-13-19(17)21(16-9-3-2-4-10-16)20-14-8-6-12-18(15)20/h2-14H,1H3 |
InChI Key |
SHHLOTNZRHOQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Methyl 10 Phenylanthracene Analogues
Precursor Synthesis and Derivatization Strategies
The construction of complex 9,10-disubstituted anthracene (B1667546) derivatives often begins with the synthesis of versatile precursors that can be readily modified. Halogenated anthracenes, in particular, serve as crucial building blocks for subsequent functionalization.
Synthesis of Key Halogenated Intermediates, e.g., 9-Bromo-10-phenylanthracene (B179275)
A pivotal intermediate in the synthesis of many 9,10-disubstituted anthracene analogues is 9-bromo-10-phenylanthracene. This compound is commonly prepared through the bromination of 9-phenylanthracene (B14458). A widely used method involves the reaction of 9-phenylanthracene with N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607). chemicalbook.comrsc.org The reaction is typically heated to achieve a good yield of the desired product. chemicalbook.comrsc.org For instance, heating a mixture of 9-phenylanthracene and NBS in chloroform at 60°C for 2 hours can produce 9-bromo-10-phenylanthracene in a 61.2% yield after recrystallization. rsc.org Another procedure reports a near-quantitative yield of 98% when the reaction is carried out for 1 hour under a nitrogen atmosphere. chemicalbook.com
The synthesis of the precursor, 9-phenylanthracene, can be accomplished via a Suzuki-Miyaura cross-coupling reaction between 9-bromoanthracene (B49045) and phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄. rsc.org
Table 1: Synthesis of 9-Bromo-10-phenylanthracene
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 9-Phenylanthracene | N-Bromosuccinimide (NBS) | Chloroform | 60°C, 2h, N₂ | 61.2% | rsc.org |
| 9-Phenylanthracene | N-Bromosuccinimide (NBS) | Chloroform | 60°C, 1h, Inert atmosphere | 98% | chemicalbook.com |
Palladium-Catalyzed Cross-Coupling Reactions for Aryl and Alkyl Substituents
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in modern organic synthesis and are extensively used to introduce a variety of substituents onto the anthracene scaffold.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating biaryl compounds and is frequently employed in the synthesis of 9,10-diarylanthracenes. lookchem.comlookchem.comresearchgate.netepa.gov This reaction typically involves the coupling of an organoboron compound, such as an aryl boronic acid, with a halide, catalyzed by a palladium(0) complex. lookchem.com For the synthesis of 9,10-diarylanthracene derivatives, 9,10-dibromoanthracene (B139309) is a common starting material. lookchem.comlookchem.com The reaction is carried out in the presence of a base, such as sodium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. lookchem.com The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired products. lookchem.com
Unsymmetrical 9,10-diarylanthracenes can also be synthesized using a stepwise Suzuki-Miyaura coupling approach. For instance, 9-bromo-10-phenylanthracene can be coupled with a different aryl boronic acid to introduce a second, distinct aryl group at the 10-position. rsc.org
Table 2: Suzuki-Miyaura Cross-Coupling for 9,10-Diarylanthracene Synthesis
| Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 9,10-Dibromoanthracene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/Toluene/Water | 85°C, 3h, N₂ | 9,10-Bis(4-methylphenyl)anthracene | Good | lookchem.com |
| 9-Bromo-10-phenylanthracene | 4-(Trifluoromethyl)phenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/THF/Water | Reflux | 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | - | rsc.org |
| 9-Bromo-10-phenylanthracene | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ | - | - | - | 9-(4-Methoxyphenyl)-10-phenylanthracene | - | rsc.org |
The Stille cross-coupling reaction provides an effective route for the synthesis of thiophene-anthracene derivatives. organic-chemistry.orgwikipedia.orglibretexts.org This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org For the synthesis of thiophene-substituted anthracenes, a halogenated anthracene, such as 9-bromo-10-phenylanthracene, can be reacted with a thiophene-based organostannane. rsc.org The reaction is typically carried out in an inert atmosphere using a palladium catalyst, often with a phosphine (B1218219) ligand. rsc.org
For example, 2-(10-phenylanthracen-9-yl)thiophene can be synthesized by the Stille coupling of 9-bromo-10-phenylanthracene with 2-(tertbutylstannyl)thiophene in the presence of a palladium catalyst like Pd₂(dba)₃ and a tri-o-tolyl phosphine ligand in dry THF. rsc.org
Table 3: Stille Cross-Coupling for Thiophene-Anthracene Synthesis
| Halide | Organostannane | Catalyst | Ligand | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|---|
| 9-Bromo-10-phenylanthracene | 2-(tertbutylstannyl)thiophene | Pd₂(dba)₃ | Tri-o-tolyl phosphine | Dry THF | Inert atmosphere | 2-(10-Phenylanthracen-9-yl)thiophene | rsc.org |
Novel Approaches for the Synthesis of 9,10-Anthracene and Phenanthrene (B1679779) Derivatives
Recent advancements in organic synthesis have led to the development of novel methods for constructing anthracene and phenanthrene frameworks. semanticscholar.orgnih.govbeilstein-journals.org These methods often provide alternative pathways to traditional approaches and can offer improved efficiency or access to unique substitution patterns.
One notable approach involves the acid-catalyzed cyclization of O-protected ortho-acetal diarylmethanols, which serves as a modified intramolecular Friedel-Crafts-type reaction to produce 10-OR-substituted anthracenes. semanticscholar.org Another innovative method utilizes a 1,5-bifunctional organomagnesium alkoxide reagent to convert esters into di- and monofunctionalized anthracenes. nih.gov This strategy has been successfully employed to synthesize 9-chloro-10-phenylanthracene. nih.gov
Furthermore, metal-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of substituted anthracene derivatives. beilstein-journals.org For instance, a palladium(II)-catalyzed tandem transformation of diphenyl carboxylic acids and acrylates can generate substituted anthracenes through a sequence of C-H activation, intramolecular C-C bond formation, and decarboxylative aromatization. beilstein-journals.org
Synthesis of 9-Amino-10-arylanthracenes and 9,10-Dihydroanthracen-9-imines
The introduction of nitrogen-containing functional groups at the 9-position of the anthracene core opens up possibilities for creating compounds with distinct electronic and biological properties. A facile one-pot synthesis for 9-amino-10-arylanthracenes and their tautomeric 9,10-dihydroanthracen-9-imine forms has been developed. arkat-usa.org
This method involves the reaction of a bromoarene, which serves as a precursor for an in situ generated benzyne, with an α-lithiated arylacetonitrile. arkat-usa.org The reaction proceeds through a series of intermediates, including a tandem addition-rearrangement pathway, to yield the desired 9-amino-10-arylanthracene derivatives. arkat-usa.org This approach is advantageous as it utilizes readily available starting materials. arkat-usa.org The amine-imine tautomerism observed in these products is influenced by factors such as solvent polarity, with the amino tautomer being favored in solvents capable of hydrogen bonding. arkat-usa.org
Chemical Reactivity and Mechanistic Investigations
Electrochemical Generation and Properties of the 9-Methyl-10-phenylanthracene Radical Cation (MPA+•)
The this compound radical cation (MPA+•) is a reactive intermediate that can be generated electrochemically. A key technique used for its study is derivative cyclic voltammetry. nih.gov This method allows for the in-situ generation and investigation of the radical cation's properties and subsequent reactions. The kinetics of the proton transfer reactions involving MPA+• have been studied in an acetonitrile-Bu4NBF4 (0.1 M) medium, highlighting the utility of electrochemical methods in probing the reactivity of such transient species. nih.gov The generation of aryl radicals from organoboron reagents through one-electron oxidation is another related electrochemical approach, although direct application to MPA is not specified. nih.gov The study of radical cations of related aromatic compounds, such as 9,10-diphenylanthracene (B110198), further underscores the importance of electrolytic oxidation in generating these reactive species for investigation. acs.org
Kinetics of Proton Transfer Reactions Involving Anthracene Radical Cations
The kinetics of proton transfer from anthracene radical cations, including this compound radical cation (MPA+•), to various bases have been a subject of detailed investigation. Studies involving MPA+• and pyridine (B92270) bases, such as 2,6-lutidine, have been conducted under non-steady-state conditions using derivative cyclic voltammetry. nih.govnih.gov These investigations reveal that the reaction does not follow a simple single-step proton transfer mechanism. nih.gov
Comparisons between experimental reaction-time profiles and theoretical models have shown significant deviation from a simple second-order mechanism. nih.govnih.gov Instead, the data strongly support a more complex mechanism involving the formation of a donor-acceptor complex prior to the actual proton transfer step. nih.gov Kinetic studies on the related 9-methylanthracene (B110197) radical cation with 2,6-lutidine also implicate an addition−elimination mechanism rather than a direct proton transfer. acs.org The validity of these kinetic studies has been confirmed by reinvestigations that ruled out significant effects from potential impurities in the reactant bases. nih.gov
Elucidation of Complex Reaction Mechanisms and Kinetic Isotope Effects
The mechanism for proton transfer from the this compound radical cation (MPA+•) to hindered pyridine bases like 2,6-lutidine is more intricate than a direct, single-step process. nih.gov Experimental data align well with a two-step mechanism that involves the reversible formation of a donor-acceptor complex, followed by a rate-determining unimolecular proton transfer within the complex. nih.govrsc.org
A powerful tool for elucidating these mechanisms is the use of deuterium (B1214612) kinetic isotope effects (KIE). nih.govacs.org For the reaction of MPA+• with 2,6-lutidine, the apparent KIE (KIEapp) was observed to vary significantly with the extent of the reaction in the pre-steady-state period, a characteristic predicted by the complex formation mechanism. nih.gov By resolving the apparent rate constants into the microscopic rate constants of the two-step mechanism, a "real" kinetic isotope effect (KIEreal) was determined. nih.gov
At 291 K, the KIEreal was found to be 82. nih.gov Studies conducted over a temperature range of 252 K to 312 K revealed that the KIEreal varied from 134 at the lowest temperature to 46 at the highest. nih.gov These exceptionally large KIEreal values, coupled with Arrhenius activation parameters (Ea(D) - Ea(H) = 2.89 kcal/mol and A(D)/A(H) = 2.09), provide strong evidence for extensive quantum mechanical tunneling in the proton transfer step. nih.gov Similar large KIE values (ranging from 62 to 247) and evidence for tunneling have also been observed for the reactions of the 9,10-dimethylanthracene (B165754) radical cation. rsc.org
| Temperature (K) | KIEreal |
|---|---|
| 252 | 134 |
| 291 | 82 |
| 312 | 46 |
Cycloaddition Reactions with Various Dienophiles
Anthracene and its derivatives, such as 9-methylanthracene, readily participate in [4+2] cycloaddition (Diels-Alder) reactions with a variety of dienophiles. researchgate.netorientjchem.org The reaction occurs at the 9- and 10-positions of the anthracene ring system. researchgate.net The reactivity and selectivity of these reactions can be influenced by the substituents on both the anthracene diene and the dienophile. orientjchem.org
For instance, 9-methylanthracene has been shown to react with dienophiles like (5-oxo-2H-furan-2-yl) acetate. researchgate.net Similarly, the reaction of 9-methylanthracene with tetranitroethylene in refluxing benzene (B151609) yields the corresponding cycloadduct, 9-methyl-11,11,12,12-tetranitro-9,10-dihydro-9,10-ethanoanthracene. orientjchem.org The regioselectivity of the Diels-Alder reaction becomes a key consideration when unsymmetrical dienophiles are used with 9-substituted anthracenes. For example, the reaction of 9-chloroanthracene (B1582455) with 2-acetamidoacrylate can produce a mixture of meta and ortho isomers. orientjchem.org While anthracene itself typically reacts at the central ring, unusual 1,4-cycloadditions on a terminal ring have been observed under specific circumstances, such as when the 9,10-positions are sterically blocked or electronically deactivated. nih.gov
Sulfonation Reactions of 9-Alkylanthracenes
The sulfonation of 9-alkylanthracenes using a dioxan-sulfur trioxide complex in dioxan results in varied products depending on the structure of the alkyl group. rsc.orgtandfonline.com For 9-methylanthracene, the reaction proceeds rapidly and exclusively yields 9-anthrylmethanesulfonic acid, where sulfonation occurs on the methyl group rather than the aromatic ring. tandfonline.com
For other 9-alkylanthracenes containing at least one α-hydrogen, the reaction can yield α-sulfonic acids. rsc.orgtandfonline.com However, a competing pathway involves a redox reaction between the 9-alkylanthracene and sulfur trioxide. rsc.orgtandfonline.com This redox reaction forms 9-alkenylanthracene intermediates, which are then sulfonated to produce unsaturated sulfonic acids, such as α-alkene-γ-sulphonic acids. rsc.orgtandfonline.com For instance, 9-ethylanthracene (B14752619) yields both the α-sulphonic acid and an α-alkene-β-sulphonic acid. rsc.org In contrast, substrates with bulky alkyl groups and no α-hydrogens available for the redox pathway, like 9-neopentylanthracene, undergo sulfonation directly on the anthracene ring at the 10- and 4-positions. rsc.orgtandfonline.com The reaction of anthracene itself under these conditions yields a mixture of the 1-, 2-, and 9-sulfonic acids. tandfonline.comsemanticscholar.org
Functionalization and Structural Modification of this compound Analogues
Introduction of Electron-Donating and Electron-Accepting Groups
The functionalization of the anthracene core, particularly at the 9 and 10 positions, with electron-donating groups (EDGs) and electron-accepting groups (EWGs) is a key strategy for tuning its electronic and optical properties. These modifications can significantly influence the molecule's fluorescence quantum yield, reactivity, and potential applications in materials science and biological imaging. mdpi.com
A prevalent and versatile method for introducing a wide range of substituents onto the anthracene scaffold is the palladium-catalyzed Suzuki-Miyura cross-coupling reaction. mdpi.com This reaction typically involves the coupling of a bromo-substituted anthracene derivative with a suitable boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. mdpi.comresearchgate.net
Introduction of Electron-Donating Groups:
The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃), can be readily achieved via the Suzuki coupling. For instance, the synthesis of 9-(4-methoxyphenyl)-10-phenylanthracene involves the reaction of 9-bromo-10-phenylanthracene with 4-methoxybenzeneboronic acid. mdpi.com The presence of the electron-donating methoxy group can enhance the electron density of the anthracene system. At least one, and preferably two, donor groups at the 9,10-positions are often required to facilitate reactions such as [4+2] cycloadditions. mdpi.com
Introduction of Electron-Accepting Groups:
Conversely, electron-accepting groups can be incorporated to lower the energy levels of the frontier molecular orbitals. A notable example is the synthesis of 9,10-dicyanoanthracene (B74266) from 9,10-anthraquinone. This transformation can be achieved in a one-pot procedure, highlighting a direct method to introduce powerful electron-withdrawing cyano (-CN) groups. beilstein-journals.org The presence of such groups alters the electrochemical behavior of the anthracene derivative. mdpi.com Another strategy involves the Heck reaction to synthesize derivatives like 3,3′-(9,10-anthracenediyl) bisacrylate, introducing acrylate (B77674) groups which also act as electron-withdrawing moieties. mdpi.com
The table below summarizes examples of synthetic approaches for introducing these functional groups onto an anthracene core.
| Target Compound Example | Substituent Type | Key Reagents | Reaction Type | Reference |
| 9-(4-methoxyphenyl)-10-phenylanthracene | Electron-Donating (-OCH₃) | 9-bromo-10-phenylanthracene, 4-methoxybenzeneboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | mdpi.com |
| 9,10-dicyanoanthracene | Electron-Accepting (-CN) | 9,10-anthraquinone | One-pot cyanation | beilstein-journals.org |
| 3,3′-(9,10-anthracenediyl) bisacrylate | Electron-Accepting (-CH=CHCO₂Et) | 9,10-dibromoanthracene, ethyl acrylate, Pd catalyst | Heck Coupling | mdpi.com |
Synthesis of Planarized and Sterically Constrained Anthracene Derivatives
The geometry of 9,10-disubstituted anthracene derivatives, specifically the torsion angle between the anthracene core and the substituents, plays a critical role in their photophysical properties and solid-state packing. researchgate.net The synthesis of planarized or, conversely, sterically constrained derivatives allows for precise control over these characteristics.
Planarization and Non-Planar Conformations:
Substituents at the 9 and 10 positions can force non-planar conformations. For example, structural analysis of 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) revealed a non-planar structure, with a significant angle of 48.72° between the planes of the acrylate and anthracene groups. mdpi.com This deviation from planarity is influenced by the steric interactions between the substituents and the anthracene backbone.
Steric Constraints and Molecular Distortions:
The degree of planarity can be quantified by the dihedral angle (ω) between the planes of the outer rings of the anthracene backbone. researchgate.net Introducing bulky substituents at the 9 and 10 positions can induce significant steric strain, leading to distorted, non-planar structures. The synthesis of a series of 9,10-diphenylanthracene derivatives, where the phenyl groups themselves are substituted, demonstrates how steric hindrance can be systematically introduced. mdpi.comresearchgate.net While the functionalization of the 9,10-positions with different phenyl derivatives was found to have a minimal effect on optical properties, it greatly influenced thermal stability and solid-state arrangement. mdpi.com The torsion angles between the pendant aryl groups and the central anthracene unit are a direct measure of this steric constraint. researchgate.net
Methodologies for creating sterically constrained systems often rely on the strategic placement of bulky groups. The Suzuki-Miyura cross-coupling reaction is again a valuable tool, allowing for the attachment of variously substituted aryl groups that can enforce a twisted geometry upon the anthracene core. mdpi.comresearchgate.net
The following table presents data on the molecular geometry of a substituted anthracene derivative, illustrating the concept of non-planarity.
| Compound | Key Structural Feature | Dihedral Angle (ω) | Description | Reference |
| 3,3′-(9,10-anthracenediyl) bisacrylate (DADB) | Angle between acrylate and anthracene planes | 48.72° | The molecule exhibits a non-planar conformation due to steric interactions. | mdpi.com |
| Substituted 9,10-diphenylanthracenes | Torsion angles (τ) between phenyl groups and anthracene unit | Varies with substitution | The pendant aryl groups are twisted relative to the central anthracene core, indicating steric strain. | researchgate.net |
Advanced Spectroscopic Characterization and Elucidation of Molecular Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous structural confirmation and the study of dynamic processes within 9-Methyl-10-phenylanthracene.
High-Resolution ¹H and ¹³C NMR Analysis for Structural Confirmation
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in verifying the molecular structure of this compound. In a typical ¹H NMR spectrum, the aromatic protons of the anthracene (B1667546) and phenyl moieties exhibit characteristic resonances in the downfield region. For instance, in a related compound, 9-phenylanthracene (B14458), the proton signals appear in distinct multiplets. chemicalbook.com Similarly, for this compound, the methyl protons introduce a characteristic singlet in the upfield region of the spectrum, providing clear evidence of the methyl substitution.
The ¹³C NMR spectrum offers further structural confirmation by revealing the chemical shifts of each unique carbon atom in the molecule. The spectrum of 9-phenylanthracene, a closely related structure, shows a series of signals for the aromatic carbons. chemicalbook.com For this compound, the presence of the methyl group and the phenyl substituent at the 9 and 10 positions, respectively, leads to a distinct set of carbon resonances, allowing for the complete assignment of the carbon skeleton.
Interactive Data Table: Representative NMR Data for Phenylanthracene Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| 9-Bromo-10-phenylanthracene (B179275) | ¹H | CDCl₃ | 8.67–8.61 (m, 2H), 7.71–7.65 (m, 2H), 7.64–7.56 (m, 5H), 7.45–7.37 (m, 4H) chemicalbook.com |
| 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol | ¹H | Acetone-d₆ | 8.21 (s, 1H), 8.17 (s, 1H), 7.87–7.75 (m, 2H), 7.72–7.59 (m, 5H), 7.52–7.37 (m, 6H), 7.13 (d, J = 7.9 Hz, 1H), 6.97 (d, J = 2.0 Hz, 1H), 6.82 (dd, J = 7.9, 2.0 Hz, 1H) mdpi.com |
| 4-(10-Phenyl-9-Anthracenyl)-1,2-Benzenediol | ¹³C | Acetone-d₆ | 145.17, 144.82, 139.00, 137.42, 136.88, 131.12, 130.16, 129.85, 128.55, 127.59, 127.06, 126.52, 125.13, 124.92, 122.68, 118.18, 115.42 mdpi.com |
Variable-Temperature NMR Studies of Restricted Phenyl Group Rotation
Variable-temperature (VT) NMR spectroscopy is a crucial technique for investigating the dynamic process of restricted rotation of the phenyl group in 9-substituted anthracenes. ox.ac.uk In molecules like 9-phenylanthracene, the rotation of the phenyl group relative to the anthracene core is sterically hindered. mdpi.com This hindrance can lead to the existence of different rotational isomers (rotamers) that can be observed at low temperatures. mdpi.com
While the intrinsic symmetry of 9-phenylanthracene complicates the direct observation of this rotational barrier, studies on asymmetrically substituted analogs provide valuable insights. nih.govacs.org For example, in 9,10-bis(3-fluorophenyl)anthracene, VT-NMR has been used to monitor the interconversion between syn and anti rotamers, revealing a rotational barrier of approximately 21 kcal/mol. nih.govacs.org Similarly, studies on 9-(1-naphthyl)-10-phenylanthracene have shown that the rotational barrier for the unsubstituted phenyl ring is at least 21 kcal/mol. nih.govacs.org These findings strongly suggest that the phenyl group in this compound also experiences a significant barrier to rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals. However, as the temperature is lowered, the rate of rotation slows, which would lead to the broadening and eventual splitting of the phenyl proton and carbon signals into separate resonances for the non-equivalent positions in the "frozen" conformation.
Spectroscopic Evidence for Tautomerization in Substituted Anthracenes
Tautomerization, the migration of a proton, is a phenomenon observed in certain substituted anthracenes, particularly those with hydroxyl or amino groups. nih.govrsc.orgcsic.es For instance, N-acetyl-9-amino-10-arylanthracenes have been shown to undergo partial tautomerization in deuterochloroform to the corresponding 9,10-dihydroanthracen-9-imine. arkat-usa.org This equilibrium is evidenced in the ¹H and ¹³C NMR spectra by the appearance of additional signals corresponding to the imino tautomer. arkat-usa.org
While this compound itself does not possess the functional groups typically involved in tautomerization, the study of this phenomenon in related substituted anthracenes is crucial for a comprehensive understanding of the chemical behavior of this class of compounds. The potential for tautomerization is highly dependent on the nature and position of substituents on the anthracene core. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy Investigations
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of this compound. The FT-IR spectrum of related anthracene derivatives shows characteristic bands for C-H stretching vibrations of the aromatic moieties. mdpi.com For this compound, one would expect to observe aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. mdpi.com The specific pattern and position of these bands are unique to the substitution pattern of the anthracene core.
Fourier-Transform Raman (FT-Raman) Spectroscopy Studies
Fourier-Transform Raman (FT-Raman) spectroscopy complements FT-IR by providing information on the non-polar vibrations within the molecule. Resonance Raman studies on anthracene and its derivatives have demonstrated that Raman frequencies are sensitive to substitution on the anthracene skeleton. pitt.edu For example, the strongest Raman line for 9-methylanthracene (B110197) is observed at 1395 cm⁻¹, while for 9-phenylanthracene it is at 1391 cm⁻¹. pitt.edu These subtle shifts in vibrational frequencies allow for the differentiation of structurally similar species. pitt.edu The FT-Raman spectrum of this compound would therefore be expected to show a characteristic pattern of bands that can be assigned to the vibrational modes of the substituted anthracene core and the phenyl group.
Interactive Data Table: Vibrational Spectroscopy Data for Anthracene Derivatives
| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |
| 4-(10-Phenyl-9-Anthracenyl)-3,4-dimethoxybenzene | FT-IR (ATR) | 3065, 2954, 2912, 2837, 1580, 1578, 1508, 1463, 1440, 1386, 1384 | C-H stretch, C=C stretch mdpi.com |
| 9-methylanthracene | Resonance Raman | 1395 | Strongest line pitt.edu |
| 9-phenylanthracene | Resonance Raman | 1391 | Strongest line pitt.edu |
| 2,4-bis(2-methoxyphenyl)-1-phenylanthracene-9,10-dione | FT-IR | 1635 | C=O stretching researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The electronic absorption spectrum of this compound, like other anthracene derivatives, is characterized by transitions within the π-electron system of the aromatic rings. These transitions provide valuable insight into the molecule's electronic structure and how it is influenced by its substituents.
The UV-Vis absorption spectrum of anthracene-based molecules is dominated by π → π* transitions. For the parent anthracene molecule, the absorption spectrum in the near-UV region displays well-resolved vibronic structures. These arise from electronic transitions to the excited singlet states, primarily the ¹Lₐ and ¹Lₑ states (in Platt's notation) or the ¹B₂ᵤ and ¹B₃ᵤ states (in group theory notation), from the ground state (¹A₁₉). The transition to the ¹B₂ᵤ state is polarized along the short axis of the anthracene molecule, while the transition to the ¹B₃ᵤ state is polarized along the long axis.
In substituted anthracenes, such as this compound, these transitions are still present but can be shifted in energy and intensity. The spectrum of 9-phenylanthracene in ethanol (B145695) solution shows absorption bands with maxima around 256 nm, 365 nm, and 389 nm. wordpress.comdatapdf.com The high-energy band around 256-259 nm is particularly intense, while the bands in the 360-430 nm range are of lower energy and correspond to the S₀ → S₁ transition. acs.org The presence of substituents at the 9- and 10-positions, which have the highest electron density in the anthracene core, significantly influences these electronic transitions. acs.org
Theoretical studies, such as those using the INDO/S method, indicate that for phenylanthracene derivatives, the lowest energy strong transition is predominantly a HOMO → LUMO excitation localized on the anthracene moiety. torun.pl The calculated transition energies are generally in good agreement with experimental observations, showing a redshift compared to unsubstituted anthracene. torun.pl For instance, the first absorption band of 9-acetoxy-10-phenylanthracene is redshifted by approximately 1080 cm⁻¹ compared to anthracene in a dioxane solution. torun.pl
The absorption spectra of substituted anthracenes typically exhibit intense bands in the 360–430 nm range, which are assigned to the S₀ → S₁ transition and possess the characteristic π → π* character. acs.org In the vapor phase, the peak maxima for 9-phenylanthracene are shifted to shorter wavelengths compared to the liquid phase. datapdf.com
The introduction of substituents at the 9- and 10-positions of the anthracene core has a marked effect on the UV-Vis absorption spectrum. Both the position of the absorption maxima (λmax) and the molar absorptivity (ε) can be altered.
The methyl group at the 9-position and the phenyl group at the 10-position influence the electronic properties of the anthracene system. Generally, the addition of substituents to the anthracene molecule leads to a redshift in the excitation energies. researchgate.net The short-lived transient absorption spectrum of anthracene changes significantly upon methylation, with new strong transitions appearing. aip.org
Studies on various 9,10-substituted anthracenes have shown that while substitutions can have a minor effect on the UV/Vis absorption, the nature of the substituent is important. rsc.orgchalmers.se For example, bulky substituents like phenyl groups are known to influence spectral characteristics. rsc.org The substitution of a methyl or cyano group for a hydrogen atom does not significantly alter the spectrum, other than adding the characteristic stretches of the substituent groups in the infrared spectrum. nih.gov However, the electronic effects of these groups do manifest in the UV-Vis region.
The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is also affected by substitution. For 9-phenylanthracene, molar absorptivity values can be quite high, indicating efficient light absorption. datapdf.commdpi.com For example, in ethanol, 9-phenylanthracene exhibits a molar absorptivity of 12,600 L·mol⁻¹·cm⁻¹ at 364.5 nm. datapdf.com In the vapor phase, the molar absorptivity at 353 nm was found to be temperature-dependent. datapdf.com
The following tables provide a summary of the UV-Vis absorption data for 9-phenylanthracene and related compounds in different solvents.
Table 1: UV-Vis Absorption Data for 9-Phenylanthracene in Various Solvents
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|
| Ethanol | 255.5 | 144,600 | datapdf.com |
| 364.5 | 12,600 | datapdf.com | |
| Methylene Chloride | 259 | 135,000 | datapdf.com |
| 368 | 9,340 | datapdf.com | |
| Vapor (200 °C) | 242 | 91,050 | datapdf.com |
Table 2: UV-Vis Absorption Data for Substituted Anthracenes
| Compound | Solvent | λmax (nm) | log ε | Reference |
|---|---|---|---|---|
| N-Acetyl-9-amino-10-phenylanthracene | Chloroform (B151607) | 358 | 3.81 | arkat-usa.org |
| 376 | 3.93 | arkat-usa.org | ||
| 396 | 3.92 | arkat-usa.org | ||
| 9-Amino-10-(2-methoxyphenyl)anthracene | Chloroform | 269 | 4.91 | arkat-usa.org |
| 360 | 3.55 | arkat-usa.org | ||
| 380 | 3.87 | arkat-usa.org | ||
| 420 | 3.91 | arkat-usa.org | ||
| 9-Amino-1,8-dimethoxy-10-phenylanthracene | Chloroform | 260 | 4.98 | arkat-usa.org |
| 380 | 3.86 | arkat-usa.org | ||
| 399 | 4.16 | arkat-usa.org |
The data clearly indicates that both the position of the substituents and their electronic nature (e.g., amino, methoxy (B1213986) groups) can lead to significant shifts in the absorption maxima and changes in molar absorptivity, reflecting the altered electronic structure of the anthracene chromophore.
Theoretical and Computational Chemistry Studies of 9 Methyl 10 Phenylanthracene Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic landscape of 9-Methyl-10-phenylanthracene. These methods allow for a detailed examination of electron distribution, orbital energies, and excited state properties, which are often difficult to probe experimentally.
Density Functional Theory (DFT) and its extension to excited states, Time-Dependent Density Functional Theory (TD-DFT), are powerful computational methods used to investigate the electronic properties of molecules like this compound. These approaches have been successfully applied to various anthracene (B1667546) derivatives to understand their stable molecular geometries, electronic structures, and spectroscopic properties. For instance, DFT calculations on related 9,10-disubstituted anthracenes have been used to explore how different substituents affect their photophysical characteristics. rsc.orgresearchgate.net
In studies of similar systems, DFT has been employed to characterize the electronic ground state, while TD-DFT provides insights into the nature of electronic transitions and excited states. These calculations are crucial for interpreting experimental absorption and emission spectra. For example, in a study of 9-anthracenemethanol, DFT and TD-DFT were used to compute the optimized geometry, vibrational frequencies, and electronic absorption spectra in both the gas phase and in solution. researchgate.net The insights gained from such studies on related anthracene derivatives provide a theoretical framework for understanding the electronic behavior of this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties.
For anthracene and its derivatives, the HOMO and LUMO are typically π-orbitals delocalized over the aromatic core. The substitution at the 9 and 10 positions with methyl and phenyl groups in this compound is expected to modulate these energy levels. Computational studies on a wide range of anthracene derivatives have provided valuable data on their HOMO and LUMO energies. rsc.org A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths.
Below is a table of representative HOMO and LUMO energy levels for anthracene and some of its derivatives, as determined by computational methods.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthracene | -5.46 | -1.99 | 3.47 |
| 9-Methylanthracene (B110197) | -5.35 | -1.94 | 3.41 |
| 9,10-Dimethylanthracene (B165754) | -5.24 | -1.89 | 3.35 |
Note: The values in the table are based on theoretical calculations for related compounds and serve as an illustrative example.
The photophysical behavior of this compound is dictated by the energies and characteristics of its singlet (S) and triplet (T) excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1, S2, etc.). From here, it can relax back to the ground state (S0) via fluorescence or undergo intersystem crossing to a triplet state (T1, T2, etc.). The energy spacing between these states is a crucial factor in determining the molecule's fluorescence quantum yield and its potential for applications such as triplet-triplet annihilation upconversion.
DFT and TD-DFT calculations are instrumental in determining the energies of these excited states. For various 9,10-disubstituted anthracenes, computational studies have been performed to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. rsc.org The energy difference between S1 and T1 (ΔE_ST) is particularly important. A smaller ΔE_ST can facilitate intersystem crossing. In the context of triplet-triplet annihilation, the energy of the T1 state should be approximately half the energy of the S1 state of the annihilator.
Computational studies on 9,10-diphenylanthracene (B110198) (DPA) variants have shown that the lowest triplet state (T1) energy levels are generally around 1.64-1.65 eV. mdpi.com These findings provide a valuable benchmark for estimating the triplet state energy of the structurally similar this compound.
Conformational Analysis and Torsional Potentials
The three-dimensional structure and dynamic behavior of this compound are significantly influenced by the rotational freedom of its substituent groups. Computational modeling provides a powerful means to explore the conformational landscape and the energy barriers associated with these internal motions.
The rotation of the phenyl group around the single bond connecting it to the anthracene core is a key conformational dynamic in this compound. Due to steric hindrance between the phenyl group and the anthracene core, particularly the peri-hydrogens, this rotation is restricted. The energy barrier to this rotation is a critical parameter that determines whether different rotational isomers (atropisomers) can be isolated at a given temperature.
Computational studies on the closely related 9-phenylanthracene (B14458) have predicted a significant barrier to phenyl group rotation. The calculated rotational barrier is approximately 21 kcal/mol. nih.govacs.org This high barrier suggests that at room temperature, the rotation is significantly hindered. Atropisomerism arises when rotation around a single bond is restricted to the point that different conformers can be isolated as distinct chemical species. The presence of a methyl group at the 10-position in this compound is expected to further influence this rotational barrier.
| Compound | Computational Method | Calculated Phenyl Rotation Barrier (kcal/mol) |
|---|---|---|
| 9-Phenylanthracene | Not specified | ~21 |
Note: This data is for a closely related compound and provides an estimate for the rotational barrier.
The internal rotation of the methyl group at the 9-position of the anthracene core is another important dynamic feature. While this rotation is generally considered to be relatively free compared to the phenyl group rotation, it is not entirely unrestricted. The potential energy surface for this rotation can be influenced by interactions with the adjacent phenyl group and the anthracene framework.
Theoretical studies on 9-methylanthracene have modeled the internal rotation of the methyl group. These studies often employ a one-dimensional rotor model to analyze the potential energy curve. The potential is typically described by parameters such as V6 and V4, which represent the six-fold and four-fold components of the rotational barrier, respectively. For 9-methylanthracene, potential parameters of V6 = 70.4 cm⁻¹ and V4 = 19.1 cm⁻¹ have been suggested based on fitting to experimental spectra. kyushu-u.ac.jp These values indicate a relatively low barrier to methyl rotation. In this compound, the presence of the bulky phenyl group at the adjacent position could potentially alter these barrier heights.
Excitation Energy Transfer and Exciton (B1674681) Coupling Simulations
Quantum Chemical Calculations of Singlet and Triplet Exciton Couplings
Quantum chemical calculations are a cornerstone for understanding the nature and magnitude of excitonic couplings between adjacent molecules. These couplings represent the energy of interaction between the transition densities of the molecules and are critical for processes like singlet fission and triplet-triplet annihilation. researchgate.net Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to characterize the excited states of single molecules and then to analyze the intermolecular electronic interactions within molecular crystals. researchgate.net
For anthracene derivatives, these calculations reveal the energies of the lowest singlet (S₁) and triplet (T₁) excited states. The relative energies of these states are a key determinant of the material's photophysical properties. For instance, the efficiency of triplet-triplet annihilation is heavily dependent on the energy level of the lowest triplet state (T₁). mdpi.com Computational studies on various 9,10-substituted diphenylanthracene (DPA) variants show that the lowest T₁ levels are consistently calculated to be around 1.64-1.65 eV. mdpi.com These calculations involve optimizing the molecular structures for both the ground state (S₀) and the first triplet state (T₁) and determining the zero-point energy gaps. mdpi.com
The spin density distribution in the T₁ state is also a critical output of these calculations. For DPA and its analogues, the T₁ state is typically located on the central anthracene unit, indicating that the substituents have a minor impact on the fundamental electronic transition of the core chromophore. mdpi.com
Below is a table summarizing representative calculated triplet state energies for DPA variants, which serve as a close model for this compound.
| Compound | Calculated T₁ Energy Level (eV) |
| 9,10-Diphenylanthracene (DPA) | 1.65 |
| CzPA | 1.65 |
| cgDBCzPA | 1.65 |
| αN-βNPA | 1.65 |
| 2aBAPA-02 | 1.64 |
| Data sourced from Density Functional Theory (DFT) calculations. mdpi.com |
Theoretical Insights into Intermolecular Excitonic Interactions in Crystalline Phases
In the solid state, the arrangement and orientation of molecules dictate the collective electronic properties. nih.gov Intermolecular interactions in the crystalline phase give rise to excitonic states, where the excitation is delocalized over multiple molecules. researchgate.net The nature of these interactions, whether they lead to aggregation (J-type) or herringbone (H-type) packing, significantly influences the material's absorption and emission characteristics. rsc.org
Theoretical studies show a strong relationship between exciton localization and the molecular arrangement in a crystal. nih.gov For anthracene derivatives, which often adopt a herringbone stacking arrangement, intermolecular interactions like C–H⋯π forces play a crucial role. rsc.org These interactions can suppress molecular vibrations and rotations, which in turn reduces non-radiative decay pathways and can lead to enhanced emission intensity. rsc.org
The strength of excitonic coupling is highly dependent on the intermolecular distance and relative orientation of the molecules. nih.gov Computational models can simulate these interactions in different dimer configurations within a crystal lattice. The resulting exciton band structure reveals how the energy of the exciton varies with its momentum in the crystal, providing a detailed picture of energy transport pathways. frontiersin.org These simulations demonstrate that while the energies of individual quasiparticles (electrons and holes) are strongly affected by intermolecular interactions, the optical excitation energies are often less sensitive. nih.gov This highlights the complex interplay between long-range and short-range interactions in determining the photophysical behavior of molecular crystals. nih.gov
Correlation of Theoretical Predictions with Experimental Spectroscopic Data
A critical validation of any theoretical model is its ability to reproduce and explain experimental results. In the study of organic chromophores, a primary point of comparison is between calculated excited-state energies and experimentally measured absorption and emission spectra.
For 9,10-substituted anthracenes, the experimental absorption spectra typically show a characteristic vibronic structure that is a hallmark of the anthracene core. mdpi.com The peaks observed around 360 nm, 380 nm, and 400 nm in solution correspond to electronic transitions within the π-system of the anthracene ring. mdpi.com Quantum chemical calculations successfully predict these transitions and affirm that π-conjugation with the substituents at the 9 and 10 positions is often minimal due to steric hindrance, which forces the substituent groups to twist out of the plane of the anthracene core. mdpi.com
Computational results for the absorption spectrum of similar molecular crystals have shown good agreement with experimental values. For example, calculations using GW-BSE methods for perylene-based crystals predict a low-energy singlet peak at 2.05 eV, which aligns well with the experimental value of ~2.2 eV. nih.gov This level of agreement provides confidence in the theoretical models used to describe the electronic structure of these complex systems.
The table below illustrates the correlation between theoretical energy levels and experimental spectroscopic features for DPA, a close analogue of this compound.
| Parameter | Theoretical/Computational Value | Experimental Value |
| Lowest Triplet State (T₁) Energy | ~1.65 eV | Inferred from sensitization and annihilation studies. |
| Absorption Peaks (Anthracene Core) | Consistent with π-π* transition | Characteristic vibrational structure observed at ~360 nm, ~380 nm, and ~400 nm. mdpi.com |
| Effect of Substituents on π-Conjugation | Predicted to be small | Absorption spectrum closely resembles the parent DPA molecule. mdpi.com |
This strong correlation between theoretical predictions and experimental data underscores the power of computational chemistry to provide deep insights into the fundamental photophysical processes governing the behavior of this compound and related organic materials.
Photophysical Phenomena and Photochemistry of 9 Methyl 10 Phenylanthracene and Analogues
Fluorescence Spectroscopy and Quantum Yield Investigations
Fluorescence Emission Spectra and Quantum Yield Determination
The fluorescence properties of 9-methyl-10-phenylanthracene and its analogues are intrinsically linked to the electronic nature and geometry of the anthracene (B1667546) core. The fluorescence emission of anthracene derivatives typically displays a characteristic vibronic structure. For instance, 9-phenylanthracene (B14458) in ethanol (B145695) solution exhibits distinct vibrational bands in the 375–425 nm region, with the 0-0 transition observed at 399 nm and a more intense band at 418 nm. dntb.gov.ua The introduction of substituents at the 9- and 10-positions significantly influences the fluorescence quantum yield (Φf). Unsubstituted anthracene has a relatively low fluorescence quantum yield of about 30% due to a high rate of intersystem crossing to the triplet state. mdpi.com However, substitution at the 9- and 10-positions can drastically alter the deactivation pathways of the excited singlet state. mdpi.com
The determination of fluorescence quantum yields is typically performed using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate (B86663) in 1 N H2SO4 is a commonly used standard for such measurements. researchgate.net
Table 1: Photophysical Properties of Selected Anthracene Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| Anthracene | ~375 | ~400 | ~0.30 mdpi.com | - |
| 9-Phenylanthracene | - | 399, 418 dntb.gov.ua | - | Ethanol |
| 9,10-Diphenylanthracene (B110198) | - | 410 researchgate.net | 0.97 researchgate.net | Cyclohexane |
| 4-(10-Phenylanthracen-9-yl)pyridine | - | - | High rsc.orgchalmers.se | - |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | - | - | High rsc.orgchalmers.se | - |
| 4-(10-Phenylanthracen-9-yl)benzonitrile | - | - | High rsc.orgchalmers.se | - |
Influence of Molecular Planarity and Substituents on Fluorescence Properties
Molecular planarity plays a crucial role in determining the fluorescence characteristics. A more rigid and planar structure can lead to a decrease in non-radiative decay rates and, consequently, a higher fluorescence quantum yield. However, excessive planarity can also promote aggregation and excimer formation, which often results in red-shifted and broader emission with a lower quantum yield. The introduction of bulky substituents at the 9- and 10-positions can disrupt the planarity of the anthracene core, which in turn affects the π-conjugation and the energy of the excited states.
The electronic nature of the substituents also has a profound effect. Electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra. For instance, studies on various 9,10-disubstituted anthracenes with different aromatic substituents have shown that while the UV/Vis absorption is only slightly affected, the fluorescence properties can be significantly altered. rsc.orgchalmers.se Thiophene substituents, for example, have been observed to decrease the fluorescence quantum yield from near unity to less than 10%. rsc.orgchalmers.se
Triplet-Triplet Annihilation (TTA) Upconversion Systems
Design Principles for Efficient TTA-UC Materials Utilizing Anthracene Chromophores
Triplet-triplet annihilation upconversion (TTA-UC) is a process that converts lower-energy photons into higher-energy light, with potential applications in solar energy harvesting and bioimaging. The design of efficient TTA-UC systems based on anthracene chromophores relies on several key principles. A typical TTA-UC system consists of a sensitizer (B1316253) and an annihilator (or emitter). The sensitizer absorbs the low-energy photons and populates its triplet state via intersystem crossing. This triplet energy is then transferred to the annihilator, which must have a triplet energy level lower than that of the sensitizer. Finally, two triplet-excited annihilator molecules undergo triplet-triplet annihilation to generate one annihilator molecule in its excited singlet state, which then emits a higher-energy photon. nih.gov
For anthracene derivatives to function as efficient annihilators, they should possess the following characteristics:
High fluorescence quantum yield: A high Φf is crucial for the final emissive step of the TTA-UC process. rsc.orgchalmers.se 9,10-disubstituted anthracenes with high quantum yields are therefore excellent candidates.
Appropriate triplet energy level: The triplet energy (T1) of the annihilator must be lower than that of the sensitizer to ensure efficient triplet-triplet energy transfer. The T1 energy of many 9,10-substituted anthracenes is around 1.77 eV, which is suitable for use with common porphyrin-based sensitizers like PdOEP (T1 ≈ 1.86 eV). rsc.org
Good photostability: The annihilator should be stable under illumination to ensure the longevity of the TTA-UC system. Bulky substituents, such as phenyl groups, can enhance photostability by hindering photodimerization. rsc.org
Sufficient solubility: The annihilator needs to be soluble in the chosen medium to prevent aggregation, which can quench fluorescence.
Mechanism and Quantum Yields of Photon Upconversion in Anthracene Derivatives
The mechanism of TTA-UC involving anthracene derivatives as annihilators can be summarized in the following steps:
Sensitizer Excitation: The sensitizer absorbs a low-energy photon and is promoted to its first excited singlet state (S1).
Intersystem Crossing (ISC): The sensitizer undergoes efficient ISC to its first triplet state (T1).
Triplet-Triplet Energy Transfer (TTET): The triplet sensitizer transfers its energy to a ground-state annihilator molecule, resulting in a ground-state sensitizer and a triplet-excited annihilator.
Triplet-Triplet Annihilation (TTA): Two triplet-excited annihilator molecules collide and annihilate, producing one ground-state annihilator and one singlet-excited annihilator.
Upconverted Fluorescence: The singlet-excited annihilator relaxes to the ground state by emitting a high-energy photon (delayed fluorescence).
Photochemical Reaction Pathways
The primary photochemical reaction pathway for many anthracene derivatives is [4π+4π] cycloaddition, leading to the formation of a photodimer. This reaction typically occurs upon irradiation with UV light. However, the presence of bulky substituents at the 9- and 10-positions, such as phenyl groups, is known to sterically hinder this photodimerization process. rsc.org For instance, 9-phenylanthracene is reported to not undergo photodimerization. oup.com This resistance to photodimerization contributes to the high photostability of compounds like 9,10-diphenylanthracene.
In contrast, 9-methylanthracene (B110197) readily undergoes photodimerization upon UV irradiation in solution. researchgate.netnih.gov The solid-state photodimerization of 9-methylanthracene has also been studied, revealing that the reaction kinetics can be complex. researchgate.net Given that this compound possesses both a methyl and a bulky phenyl group, its propensity for photodimerization is likely reduced compared to 9-methylanthracene but may not be entirely suppressed as in the case of 9,10-diphenylanthracene.
Other photochemical reactions can also occur, particularly in the presence of oxygen or other reactive species. For example, the photooxidation of anthracene derivatives can lead to the formation of endoperoxides, which can then be converted to other products such as anthraquinones. cdnsciencepub.com The photochemical reactivity of nitro-substituted anthracenes has also been investigated. For example, 9-methyl-10-nitroanthracene (B1615634) undergoes photochemical reactions, highlighting that the nature of the substituents dictates the specific reaction pathways. nih.gov
Photodegradation and Photostability Studies of Anthracene Derivatives
The photostability of anthracene derivatives is a critical factor for their practical applications. Photodegradation can occur through various pathways, including photooxidation and other photochemical reactions.
Studies on the photodegradation of methylanthracenes have shown that 9-methylanthracene is the least stable among its isomers. researchgate.net The methyl group at the 9-position, a site of high electron density, makes it susceptible to substitution or oxidation. researchgate.net The photodegradation of 9-methylanthracene in isooctane (B107328) solution follows first-order kinetics. researchgate.net The degradation products of 9-methylanthracene include anthracene-carbaldehydes and hydroxy compounds, with photo-oxidation being a significant reaction pathway. researchgate.net
In the presence of heavy-atom solvents like bromobenzenes, the photooxidation of anthracene and some of its derivatives can be enhanced. cdnsciencepub.com For 9-methylanthracene, the addition of tribromobenzene increases the yield of anthraquinone, a common photooxidation product. cdnsciencepub.com This effect is attributed to the heavy-atom-induced increase in intersystem crossing to the triplet state, which then reacts with oxygen. cdnsciencepub.com
The photostability of anthracene-based dyes can be significantly improved through supramolecular encapsulation. nih.gov For instance, a highly fluorescent 9,10-bis(phenylethynyl)anthracene (B116448) derivative showed a nearly 10-fold increase in photostability when encapsulated in a self-assembled boronic ester complex. nih.gov This encapsulation reduces conformational flexibility and the heterogeneity of the local environment, thereby suppressing degradation pathways. nih.gov
In the case of 9,10-disubstituted anthracenes with bulky substituents, photodimerization is often sterically hindered. researchgate.netplos.org For example, 9,10-dibutoxyanthracene (B1632443) does not photodimerize but instead reacts with oxygen in the air to form an endoperoxide. researchgate.netplos.org This endoperoxide can further decompose upon continued irradiation. researchgate.netplos.org
The table below presents the photodegradation half-lives of several anthracene derivatives in isooctane solution upon UV irradiation.
| Compound | Degradation Half-life (W·h/m²) |
| 9-Nitroanthracene | 8.8 |
| Anthracene | 73.7 |
| 9-Methylanthracene | 100.5 |
| 1-Methylanthracene | 161.2 |
| 2-Methylanthracene | >161.2 |
Data adapted from a study on the photostability of PAHs in isooctane. researchgate.net
Influence of High Pressure on Photochemical Reactions in Crystalline States
Applying high pressure can significantly influence the course of photochemical reactions in the solid state. For the [4+4] photodimerization of 9-methylanthracene, studies performed at pressures of 0.1 and 0.4 GPa have revealed notable effects. nih.govresearchgate.net
High pressure allows the reaction to proceed to completion, enabling the formation of pure product crystals. nih.govresearchgate.net This is in contrast to ambient pressure conditions where crystal cracking limits the reaction progress. iucr.orgiucr.orgnih.gov The initial increase in unit-cell volume observed at ambient pressure is reduced under high pressure due to a decrease in the void volume. nih.govresearchgate.net
Interestingly, the reaction rate of 9-methylanthracene photodimerization increases at high pressure. nih.govresearchgate.net This indicates that the pressure-induced decrease in the distance between adjacent monomer molecules is the dominant factor, outweighing the effect of reduced void volume. nih.govresearchgate.net The distance between reacting atoms remains statistically constant as the reaction progresses under high pressure, unlike the behavior at ambient pressure. nih.govresearchgate.net
In solution, high pressure also affects the photodimerization and fluorescence of anthracene and 9-methylanthracene. kyoto-u.ac.jp The lifetime of the excited singlet state (τf) of 9-methylanthracene increases significantly with pressure, while for anthracene, the increase is slight. kyoto-u.ac.jp The rate of photodimerization (kd) is approximately inversely proportional to the viscosity of the solvent, which increases with pressure. kyoto-u.ac.jp
The table below summarizes the effects of high pressure on the photodimerization of 9-methylanthracene.
| Parameter | Effect of High Pressure |
| Reaction Completion | Allows for 100% conversion to dimer nih.govresearchgate.net |
| Unit-Cell Volume | Initial expansion is reduced nih.govresearchgate.net |
| Reaction Rate | Increases nih.govresearchgate.net |
| Intermolecular Distance | Decreases and remains constant during reaction nih.govresearchgate.net |
| Excited State Lifetime (in solution) | Increases significantly kyoto-u.ac.jp |
Excited State Dynamics and Electron Transfer Processes in Anthracene Systems
The excited-state dynamics of anthracene derivatives are complex and involve various competing processes such as fluorescence, intersystem crossing, internal conversion, and photochemical reactions. Understanding these dynamics is crucial for designing molecules with specific photophysical properties.
Upon photoexcitation, anthracenes can form excimers, which are excited-state dimers that can lead to fluorescence or photodimerization. researchgate.net In the case of 9-methylanthracene, both stable dimers and metastable excimers are formed in solution. researchgate.net The excimer emission is attributed to a parallel configuration of the two monomers, while the stable dimer corresponds to an anti-parallel configuration. researchgate.net
Electron transfer is another important process in the excited state of anthracene systems. The electron-donating or -accepting properties of substituents can significantly influence the likelihood of photoinduced electron transfer. The first ionization potential of anthracenes, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO), is sensitive to substitution at the 9 and 10 positions. researchgate.net
The excited-state behavior of molecules like 10-methyl-9-phenyl-9,10-dihydroacridine, an analogue of dihydroanthracene, has been investigated for applications such as photohydride transfer. usc.edu Upon excitation, this molecule can undergo oxidation to the corresponding iminium ion via a stepwise electron/hydrogen-atom transfer from the triplet excited state. usc.edu
The kinetics of photochemical reactions in the solid state can be complex. For 9-methylanthracene microcrystals, the photodimerization and nonradiative relaxation rates have been found to increase as more of the photodimer is formed, indicating an autocatalytic effect. rsc.org This complex kinetic behavior can be analyzed using extended kinetic models. rsc.org
The table below highlights key aspects of the excited-state dynamics of anthracene systems.
| Process | Description |
| Excimer Formation | Formation of an excited-state dimer, which can be a precursor to photodimerization or emit fluorescence. researchgate.net |
| Electron Transfer | Can be induced by photoexcitation, influenced by substituents and the surrounding medium. researchgate.net |
| Intersystem Crossing | Transition from an excited singlet state to a triplet state, often enhanced by heavy atoms. cdnsciencepub.com |
| Autocatalysis | The product of a photoreaction (the dimer) can accelerate the rate of further reaction. rsc.org |
Structure Property Relationships and Design Principles for Advanced Organic Materials
Correlations between Molecular Structure and Optoelectronic Performance
The optoelectronic performance of anthracene (B1667546) derivatives is fundamentally governed by their molecular structure. The anthracene core is a rigid, planar, and highly conjugated π-system, which is responsible for its characteristic blue fluorescence. researchgate.net The performance of materials in optoelectronic devices is dictated by factors including light absorption and emission efficiency, charge carrier mobility, and stability.
In 9-Methyl-10-phenylanthracene, the core anthracene unit provides the fundamental electronic structure and blue emission. rsc.org The substituents at the 9- and 10-positions are not merely decorative; they play a crucial role in modulating the material's properties. The phenyl group, due to steric hindrance with the anthracene core and the methyl group, is forced to adopt a twisted conformation. This non-planar geometry is critical as it can inhibit strong intermolecular π-π stacking in the solid state. rsc.org This suppression of aggregation is advantageous for optoelectronic applications, as close packing often leads to aggregation-caused quenching (ACQ), which diminishes the photoluminescence quantum yield (PLQY) and device efficiency. acs.orgacs.org Therefore, the twisted structure helps preserve the inherent high emissivity of the anthracene core in thin films, a crucial aspect for devices like OLEDs.
Furthermore, the electronic nature of the methyl and phenyl groups influences the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels determine the charge injection and transport properties of the material, as well as the energy of the emitted photons, thus affecting the emission color. rsc.org Molecular engineering through such substitutions provides a direct route to fine-tune the optoelectronic characteristics for specific device requirements. rsc.org
Strategies for Tuning Luminescent Properties through Chemical Functionalization
Chemical functionalization is the primary strategy for tuning the luminescent properties of anthracene derivatives to achieve desired outcomes, such as specific emission colors or improved quantum efficiency. The structure of this compound is itself a product of this strategy, using methyl and phenyl groups to enhance fluorescence.
Further tuning can be achieved by modifying these substituents. For example, introducing electron-donating groups (like methoxy) or electron-withdrawing groups (like cyano or trifluoromethyl) onto the peripheral phenyl ring of a 9,10-diaryl-anthracene scaffold can systematically shift the emission wavelength. rsc.orgsemanticscholar.org This approach allows for the fine-tuning of the emission color from deep blue to sky blue or even green. semanticscholar.org
The key strategies include:
Inductive and Resonance Effects : Placing functional groups with strong electron-donating or electron-withdrawing character on the molecule can alter the charge distribution in the ground and excited states. This can create intramolecular charge transfer (ICT) character, which often leads to a significant red-shift in emission and increased sensitivity to solvent polarity.
Steric Engineering : The introduction of bulky substituents, as seen with the phenyl group in this compound, is a powerful tool. By creating a twisted molecular structure, these groups prevent the planarization that facilitates π-π stacking, thereby maintaining high luminescence efficiency in the solid state, which is crucial for OLEDs. rsc.org
Through these synthetic strategies, a single chromophore like anthracene can be the foundation for a wide array of materials with a customized spectrum of luminescent properties. acs.org
Development of Anthracene-Based Scintillator Materials and Their Characteristics
Scintillators are materials that emit light upon exposure to ionizing radiation, forming the basis of many radiation detectors. Organic scintillators are particularly valued for their fast response times (nanosecond decay times) and their ability to discriminate between different types of radiation, such as fast neutrons and gamma rays, through a technique called pulse shape discrimination (PSD). wikipedia.orgnih.gov
Anthracene itself is a benchmark organic scintillator, possessing the highest light output among this class of materials, and its output is often used as a reference standard (100%). wikipedia.org However, its practical use can be limited by challenges in growing large, high-quality single crystals and its anisotropic response. wikipedia.org
The development of anthracene derivatives has led to improved scintillator materials. 9,10-Diphenylanthracene (B110198) (DPA), a close structural relative of this compound, has emerged as a superior material for fast neutron detection. nih.gov High-quality DPA crystals exhibit excellent scintillation efficiency, a fast response, and outstanding neutron/gamma signal resolution. nih.gov The interaction mechanism involves incident radiation (like fast neutrons) scattering off hydrogen nuclei within the crystal, creating recoil protons that excite the DPA molecules, leading to the emission of photons. nih.gov
The characteristics of these anthracene-based scintillators make them suitable for demanding applications in nuclear non-proliferation, physics research, and industrial monitoring. nih.gov
| Scintillator Material | Relative Light Yield | Decay Time | Key Characteristics |
|---|---|---|---|
| Anthracene (Single Crystal) | 100% (Reference) | ~30 ns | Highest light output of organic scintillators; fast decay. wikipedia.orgresearchgate.net |
| 9,10-Diphenylanthracene (DPA) | ~142% (vs. Stilbene) | Few ns | Excellent PSD performance (FOM of 3.56); thermally activated fluorescence. nih.gov |
FOM (Figure of Merit) is a measure of the quality of pulse shape discrimination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
